molecular formula C8H6O3 B101364 5-Hydroxybenzofuran-3(2H)-one CAS No. 19278-82-1

5-Hydroxybenzofuran-3(2H)-one

Cat. No. B101364
M. Wt: 150.13 g/mol
InChI Key: WCHUTMOUMWZQFD-UHFFFAOYSA-N
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Patent
US07060109B2

Procedure details

900 mg (6.0 mmol) XVIII, 788 μl (7.2 mmol) orthoformic acid trimethyl ester and 57 mg (0.3 mmol) p-toluenesulfonic aid monohydrate were heated under reflux for 12 h in 70 ml methanol. The reaction was stopped by addition of saturated NaHCO3 solution and the solvent was removed. Subsequent flash chromatography (100 g SiO2, n-hexane:ethyl acetate=2:1, applied with ethanol) yielded 717 mg (4.4 mmol, 73%) XXI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
788 μL
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[O:6][CH2:7][C:8](=[O:9])[C:4]=2[CH:3]=1.[CH3:12]OC(OC)OC.C([O-])(O)=O.[Na+].CCCCCC>CO.C(O)C.C(OCC)(=O)C>[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[O:6][CH:7]=[C:8]([O:9][CH3:12])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
OC1=CC2=C(OCC2=O)C=C1
Name
Quantity
788 μL
Type
reactant
Smiles
COC(OC)OC
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles
OC1=CC2=C(OC=C2OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 717 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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